molecular formula C28H29N3O3S2 B11630544 N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11630544
M. Wt: 519.7 g/mol
InChI Key: HWCIVRRHAWVGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the benzothieno[2,3-d]pyrimidine class, a scaffold known for its diverse biological activities. This compound is structurally characterized by a hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one core, substituted with a 4-ethoxyphenyl group at the 3-position and a sulfanylacetamide chain bearing a 2,5-dimethylphenyl group at the 2-position. The benzothienopyrimidine core is a privileged structure in medicinal chemistry, frequently investigated for its kinase inhibitory properties and its potential as a scaffold for anticancer agents. Compounds within this structural class have been reported to exhibit significant activity against various cancer cell lines. For instance, research published in the European Journal of Medicinal Chemistry (https://doi.org/10.1016/j.ejmech.2019.111863) has demonstrated that novel benzothieno[2,3-d]pyrimidine derivatives can function as potent apoptosis inducers and exhibit antiproliferative effects. The specific substitution pattern on this molecule, including the ethoxyphenyl and acetamide moieties, is designed to optimize its interaction with biological targets, potentially enhancing selectivity and potency. Its primary research application is in chemical biology and oncology research, where it serves as a valuable tool compound for studying signal transduction pathways, cell proliferation, and programmed cell death mechanisms. Researchers can utilize this molecule to probe novel therapeutic targets and validate the role of specific kinases or other enzymes in disease models. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N3O3S2/c1-4-34-20-13-11-19(12-14-20)31-27(33)25-21-7-5-6-8-23(21)36-26(25)30-28(31)35-16-24(32)29-22-15-17(2)9-10-18(22)3/h9-15H,4-8,16H2,1-3H3,(H,29,32)

InChI Key

HWCIVRRHAWVGJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)C)C)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and dimethylphenyl groups. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenyl Analog: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Molecular Formula : C₂₇H₂₅ClN₃O₂S₂
Molecular Weight : 538.08 g/mol
CAS RN : 758688-49-2

  • Structural Differences : The 4-ethoxyphenyl group is replaced with a 4-chlorophenyl moiety, and the core lacks two hydrogens (tetrahydro vs. hexahydro).
  • Reduced hydrogen bonding capacity compared to the ethoxy group may limit solubility in aqueous media .

Methylphenyl Analog: N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Molecular Formula: C₂₉H₃₀N₃O₂S₂ Molecular Weight: 532.70 g/mol CAS RN: Not explicitly listed

  • Structural Differences : The 4-ethoxyphenyl is replaced with a 4-methylphenyl group, and the acetamide substituent is a 4-ethylphenyl instead of 2,5-dimethylphenyl.
  • Key Implications :
    • The methyl group reduces steric bulk compared to ethoxy, possibly improving metabolic stability.
    • The ethylphenyl substitution may alter π-π stacking interactions in target binding .

Methoxyphenyl Analog: N-(2-Methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Molecular Formula : C₂₆H₂₅N₃O₃S₂
Molecular Weight : 491.625 g/mol
CAS RN : 332947-20-3

  • Structural Differences : Features a 2-methoxyphenyl-acetamide and a 4-methylphenyl core substitution.
  • Lower molecular weight (vs. 519.678 g/mol for the main compound) may improve diffusion across membranes .

Comparative Data Table

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Main Compound C₂₈H₂₉N₃O₃S₂ 519.678 4-ethoxyphenyl, 2,5-dimethylphenyl High lipophilicity, moderate solubility
Chlorophenyl Analog C₂₇H₂₅ClN₃O₂S₂ 538.08 4-chlorophenyl Increased electronegativity
Methylphenyl Analog C₂₉H₃₀N₃O₂S₂ 532.70 4-methylphenyl, 4-ethylphenyl Enhanced metabolic stability
Methoxyphenyl Analog C₂₆H₂₅N₃O₃S₂ 491.625 2-methoxyphenyl, 4-methylphenyl Steric hindrance near acetamide

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

Structure and Properties

The molecular formula of the compound is C26H25N3O3S with a monoisotopic mass of approximately 459.16 Da. The structure features a benzothieno-pyrimidine core linked to a sulfanyl acetamide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole and thiazolidinone have shown efficacy against various bacterial strains and fungi. The presence of the sulfanyl group in this compound may enhance its interaction with microbial enzymes or cell membranes, resulting in antimicrobial effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of related compounds. For instance, benzothieno derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. The specific interactions of N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide with cancer cell lines warrant further investigation .

Anti-inflammatory Effects

Compounds with thiazolidinone structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may also exhibit similar effects through modulation of inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the activity of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Activity : In vitro studies on benzothieno derivatives indicated that certain compounds could reduce the viability of MCF-7 breast cancer cells by up to 70% at concentrations of 20 µM after 48 hours . This suggests that the compound may have similar potential.

Data Summary Table

Activity Type Efficacy Reference
AntimicrobialMIC: 10–50 µg/mL
Anticancer70% viability reduction in MCF-7 cells
Anti-inflammatoryModulation of cytokines

Q & A

Q. How to address discrepancies between computational docking and experimental binding data?

  • Methodology :
  • Docking Refinement : Include explicit water molecules and flexible side chains in AutoDock or Schrödinger.
  • Experimental Cross-Check : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics and compare with docking ΔG values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.